8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-
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Overview
Description
8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- is a chemical compound known for its unique structure and properties This compound is part of the quinoline family, which is characterized by a fused ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- typically involves multi-step organic reactionsThe reaction conditions often require strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of 8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-8-quinolinesulfonic acid
- Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate
- Sodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-8-sulfonate
Uniqueness
8-Quinolinesulfonic acid, 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the sulfonic acid group and the indene moiety allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
94803-31-3 |
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Molecular Formula |
C18H11NO5S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonic acid |
InChI |
InChI=1S/C18H11NO5S/c20-17-11-5-1-2-6-12(11)18(21)15(17)13-9-8-10-4-3-7-14(16(10)19-13)25(22,23)24/h1-9,15H,(H,22,23,24) |
InChI Key |
RPXKTDGGYLLCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=CC=C4S(=O)(=O)O)C=C3 |
Origin of Product |
United States |
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